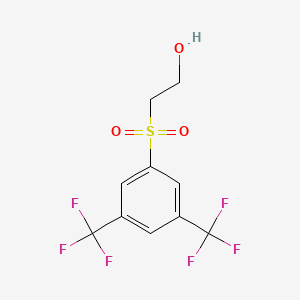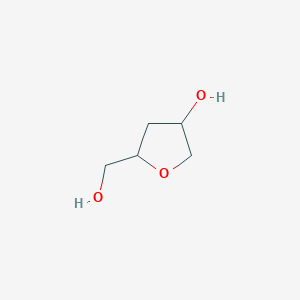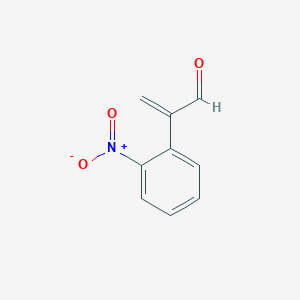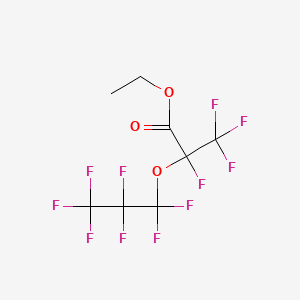
3,5-Bis(trifluoromethyl)phenylsulfonylethanol
Overview
Description
3,5-Bis(trifluoromethyl)phenylsulfonylethanol, commonly known as BTfMPS, is a fluorinated sulfonic acid ester. It has been used in the synthesis of various compounds, including N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline .
Synthesis Analysis
The synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol involves complex chemical reactions. For instance, it has been used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria . An efficient biocatalytic process for ®-[3,5-bis(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol is complex and involves multiple chemical bonds . The molecule contains a phenyl ring substituted with two trifluoromethyl groups and a sulfonylethanol group.Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)phenylsulfonylethanol can participate in various chemical reactions. For instance, it has been used in the synthesis of pyrazole derivatives through a series of chemical reactions . It has also been involved in the biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol .Scientific Research Applications
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid, known for its high protonating power and low nucleophilicity, facilitates the generation of cationic species from organic molecules. Its applications span across electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, and the synthesis of complex organic, natural, and organometallic compounds due to its experimental simplicity and efficiency (Kazakova & Vasilyev, 2017).
HPLC of Basic Drugs
The use of propylsulphonic acid-modified silica HPLC columns demonstrates significant retention and peak shape for basic drugs. This methodology impacts the pharmacological study of various drugs by providing a robust analytical tool for their qualitative and quantitative analysis (Flanagan, Harvey, & Spencer, 2001).
Microbial Degradation of Polyfluoroalkyl Chemicals
Studies on microbial degradation of polyfluoroalkyl chemicals, which are structurally related to trifluoromethyl groups, highlight environmental concerns and degradation pathways of these persistent pollutants. Understanding the microbial interactions and biodegradability of such compounds is crucial for environmental monitoring and remediation efforts (Liu & Avendaño, 2013).
Antioxidant Capacity Reaction Pathways
The study of antioxidant capacity assays, specifically the ABTS/PP decolorization assay, showcases the reaction pathways and the importance of trifluoromethylated compounds in evaluating antioxidant capacities. This research has implications for food science, pharmaceuticals, and materials science, given the role of antioxidants in these fields (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
MLCT Excited States of Cuprous Compounds
Cuprous bis-phenanthroline compounds with metal-to-ligand charge transfer excited states, modified by trifluoromethyl groups, offer insights into photophysical properties relevant to light-harvesting, sensing, and photocatalytic applications. The unique properties of these compounds underscore their potential in developing advanced materials and technologies (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Future Directions
The future directions for 3,5-Bis(trifluoromethyl)phenylsulfonylethanol could involve its use in the synthesis of new compounds and in the development of new chemical reactions . Its role in the synthesis of pyrazole derivatives and its potential use in tackling antibiotic-resistant bacterial infections highlight its importance in the field of medicinal chemistry .
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O3S/c11-9(12,13)6-3-7(10(14,15)16)5-8(4-6)20(18,19)2-1-17/h3-5,17H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGINSQDXMKHIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373509 | |
| Record name | 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)phenylsulfonylethanol | |
CAS RN |
450409-87-7 | |
| Record name | 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 450409-87-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)
![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)






![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)



